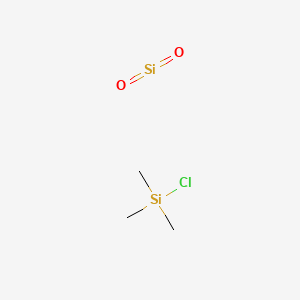
Chloro(trimethyl)silane;dioxosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, chlorotrimethyl-, hydrolysis products with silica is a compound formed through the hydrolysis of chlorotrimethylsilane in the presence of silica. This compound is widely used in various industrial applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials. The hydrolysis process results in the formation of silanol groups, which can further react to form siloxane bonds, providing enhanced stability and functionality to the material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silane, chlorotrimethyl-, hydrolysis products with silica typically involves the hydrolysis of chlorotrimethylsilane in the presence of silica. The reaction can be represented as follows:
(CH3)3SiCl+H2O→(CH3)3SiOH+HCl
The silanol groups formed can further condense to form siloxane bonds:
2(CH3)3SiOH→(CH3)3SiOSi(CH3)3+H2O
The reaction conditions often include the use of a catalyst to enhance the hydrolysis and condensation processes. Common catalysts include acids or bases, which can accelerate the reaction rates.
Industrial Production Methods
In industrial settings, the production of silane, chlorotrimethyl-, hydrolysis products with silica involves large-scale hydrolysis reactors where chlorotrimethylsilane is mixed with water and silica under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete hydrolysis and condensation. The resulting product is then purified and processed to obtain the desired material with specific properties.
Chemical Reactions Analysis
Types of Reactions
Silane, chlorotrimethyl-, hydrolysis products with silica undergoes several types of chemical reactions, including:
Hydrolysis: The initial reaction with water to form silanol groups.
Condensation: The formation of siloxane bonds from silanol groups.
Substitution: Reactions where the chlorine atom in chlorotrimethylsilane is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and various catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and properties of the final product.
Major Products Formed
The major products formed from these reactions include silanol groups and siloxane bonds, which contribute to the enhanced stability and functionality of the material. The presence of silica in the reaction mixture also provides additional reinforcement and structural integrity to the final product.
Scientific Research Applications
Silane, chlorotrimethyl-, hydrolysis products with silica has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mechanism of Action
The mechanism of action of silane, chlorotrimethyl-, hydrolysis products with silica involves the formation of strong covalent bonds between the silanol groups and the surface of the material being treated. This results in the formation of a stable and durable coating that enhances the material’s properties. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on the surface of the material, leading to the formation of siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, chlorotrimethyl-, hydrolysis products with silica include other silane coupling agents such as:
Bis(3-triethoxysilylpropyl)-tetrasulfide (TESPT): Used in rubber compounding for tire manufacturing.
3-(Trimethoxysilyl)propyl methacrylate: Employed in polymer processing and surface modification.
Uniqueness
Silane, chlorotrimethyl-, hydrolysis products with silica is unique due to its ability to form strong bonds with both organic and inorganic materials, providing enhanced stability and functionality. Its hydrolysis and condensation reactions result in the formation of siloxane bonds, which contribute to the material’s durability and performance in various applications.
Properties
CAS No. |
71889-01-5 |
|---|---|
Molecular Formula |
C3H9ClO2Si2 |
Molecular Weight |
168.72 g/mol |
IUPAC Name |
chloro(trimethyl)silane;dioxosilane |
InChI |
InChI=1S/C3H9ClSi.O2Si/c1-5(2,3)4;1-3-2/h1-3H3; |
InChI Key |
TWTJFKUCGTZMBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)Cl.O=[Si]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















